Nateglinide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105816-04-4, 105816-06-6 | |
| Record name | Nateglinide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Interaction with Pancreatic Beta-Cell K_ATP Channels
The primary target of nateglinide is the ATP-sensitive potassium (K_ATP) channel on the membrane of pancreatic β-cells. patsnap.comclinpgx.org These channels are complex proteins composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits. diabetesjournals.orgnih.gov The K_ATP channel plays a crucial role in linking the cell's metabolic state to its electrical activity and, consequently, to insulin (B600854) secretion. elifesciences.org
This compound exerts its effect by binding to the SUR1 subunit of the K_ATP channel. drugbank.comnih.gov This binding is competitive, meaning it vies with other compounds for the binding site. nih.govdrugbank.com Research comparing this compound with other insulin secretagogues, such as sulfonylureas and repaglinide (B1680517), has revealed distinct binding characteristics. In competitive binding experiments using membranes from RIN-m5F cells, the order of potency for displacing [3H]glibenclamide was glibenclamide > repaglinide > this compound. drugbank.com
Studies on recombinant Kir6.2/SUR1 channels have provided more specific details. It has been shown that this compound's binding site on SUR1 overlaps with that of the sulfonylurea tolbutamide. diabetesjournals.org A specific mutation in the SUR1 subunit, S1237Y, which abolishes the blocking effect of tolbutamide, also eliminates the effect of this compound. diabetesjournals.orgnih.gov However, this mutation does not affect the action of repaglinide, indicating that repaglinide's binding site on SUR1 is not identical to that of this compound. diabetesjournals.orgnih.gov
A key feature of this compound's interaction with SUR1 is its kinetics. It exhibits a unique "fast on-fast off" effect, characterized by rapid binding to the receptor and extremely rapid dissociation, occurring within seconds. nih.govdrugbank.com This is significantly faster than the dissociation of repaglinide. nih.gov This rapid association and dissociation profile is believed to be a primary reason for this compound's rapid onset and short duration of action. nih.govdrugbank.com
Table 1: Comparative Binding and Inhibition of K_ATP Channels by Insulin Secretagogues
| Compound | Target | Binding Characteristics | IC₅₀ for K_ATP Channel Inhibition | Effect of SUR1[S1237Y] Mutation |
|---|---|---|---|---|
| This compound | SUR1 subunit of K_ATP channel | Competitively binds; rapid association/dissociation. nih.govdrugbank.com Shares binding site with tolbutamide. diabetesjournals.org | 800 nmol/l nih.gov | Block abolished diabetesjournals.orgnih.gov |
| Repaglinide | SUR1 subunit of K_ATP channel | Binds to a distinct site from this compound/glibenclamide. nih.govnih.gov | 21 nmol/l nih.gov | Inhibition unaffected diabetesjournals.orgnih.gov |
| Glibenclamide | SUR1 subunit of K_ATP channel | High-affinity binding. drugbank.com | - | Binding and inhibition compromised. elifesciences.org |
| Tolbutamide | SUR1 subunit of K_ATP channel | Shares binding site with this compound. diabetesjournals.org | - | Block abolished diabetesjournals.org |
By binding to SUR1, this compound modulates the activity of the K_ATP channel, causing its closure. patsnap.comyoutube.com This action mimics the effect of a rise in the intracellular ATP/ADP ratio that occurs when glucose levels are high. patsnap.com The inhibition of K_ATP channels by this compound is characterized by a very rapid onset and a short duration, which distinguishes it from other insulin secretagogues like glibenclamide and repaglinide. nih.govdrugbank.com
The action of this compound is also notably glucose-dependent. drugbank.comnih.gov Its ability to close K_ATP channels and stimulate insulin secretion is more pronounced at elevated glucose concentrations and significantly diminished during periods of normal or low glucose. nih.govnih.gov This sensitivity to ambient glucose levels contributes to its physiological action, primarily targeting post-meal hyperglycemia. nih.gov
Under resting (low glucose) conditions, pancreatic β-cells have a negative membrane potential, typically around -70 mV, which is maintained by the outward flow of potassium ions through open K_ATP channels. researchgate.netyoutube.com The closure of these channels by this compound inhibits this potassium efflux. youtube.com Since potassium ions are positively charged, their retention within the cell leads to a reduction in the negative charge difference across the membrane. youtube.com This process is known as membrane depolarization. patsnap.comnih.gov The cell membrane potential becomes less negative, moving towards the threshold required to activate other voltage-sensitive ion channels. youtube.com
Calcium Influx and Insulin Secretion Cascade
The depolarization of the β-cell membrane is the critical link between K_ATP channel closure and the ultimate release of insulin. This event initiates a cascade involving calcium ions as a key second messenger. nih.gov
The depolarization induced by this compound's action on K_ATP channels triggers the opening of voltage-dependent calcium channels (VDCCs), specifically the L-type Ca²⁺ channels, located on the β-cell membrane. nih.govnih.gov These channels are activated by a sufficient decrease in the negativity of the membrane potential. youtube.com Once opened, they allow positively charged calcium ions (Ca²⁺) to flow from the extracellular fluid into the cytoplasm, down their electrochemical gradient. patsnap.comyoutube.com This influx leads to a rapid and significant increase in the intracellular calcium concentration. nih.gov
The rise in intracellular Ca²⁺ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules. nih.govnih.gov Insulin is synthesized and stored in these granules within the β-cell cytoplasm. youtube.com The increased cytosolic calcium facilitates the fusion of these granules with the plasma membrane, a process that releases the insulin into the bloodstream. youtube.comyoutube.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D-phenylalanine |
| Adenosine triphosphate (ATP) |
| Adenosine diphosphate (B83284) (ADP) |
| Potassium |
| Glibenclamide (Glyburide) |
| Repaglinide |
| Tolbutamide |
| Calcium (Ca²⁺) |
| Diazoxide |
| Mitiglinide |
| Verapamil |
| Dantrolene |
| Metformin (B114582) |
| Chlorpropamide |
This compound is a D-phenylalanine amino acid derivative that stimulates insulin secretion from pancreatic β-cells. nih.govfda.gov Its mechanism of action is centered on the ATP-sensitive potassium (KATP) channels in the β-cell membrane. patsnap.comwikipedia.org By binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, this compound induces its closure. nih.govmedtigo.com This closure leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules, resulting in insulin release. patsnap.comdrugs.com
Glucose-Dependent Insulin Secretion
A defining characteristic of this compound's action is its dependency on ambient glucose concentrations. fda.govdrugbank.com The drug's ability to stimulate insulin secretion is significantly influenced by the level of extracellular glucose. drugbank.com In contrast to some other insulin secretagogues, this compound has no effect on insulin release in the absence of glucose. drugbank.com Its insulinotropic effect is most pronounced at intermediate glucose levels (from 3 to 10 mmol/L) and diminishes at low glucose concentrations. drugbank.com This glucose-dependent action means that this compound potentiates the effect of glucose on the KATP channel, rather than causing insulin release indiscriminately. drugbank.com
Research has demonstrated that the potency of this compound increases as glucose concentrations rise. nih.govresearchgate.net This glucose-sensitizing property is a key aspect of its mechanism. nih.gov Studies on isolated rat islets have quantified this effect, showing a significant reduction in the half-maximal effective concentration (EC50) of this compound as glucose levels increase, which indicates greater potency. nih.govresearchgate.net
| Glucose Concentration (mM) | This compound EC50 (µM) | Fold Increase in Potency (Compared to 3 mM Glucose) |
|---|---|---|
| 3 | 14 | - |
| 8 | ~2.3 | 6-fold |
| 16 | ~0.9 | 16-fold |
Data sourced from studies on isolated rat islets. nih.govresearchgate.net
Impact on Early-Phase Insulin Secretion
A critical aspect of this compound's clinical effect is its ability to restore the early phase of insulin secretion, which is often impaired in individuals with type 2 diabetes. medtigo.comnih.gov This rapid, short burst of insulin following a meal is crucial for controlling postprandial glucose excursions.
Comparisons with Other Insulin Secretagogues
This compound's impact on insulin secretion can be further understood through comparisons with other secretagogues, such as sulfonylureas and the fellow meglitinide (B1211023), repaglinide.
This compound inhibits KATP channels more rapidly and for a shorter duration than repaglinide and the sulfonylurea glibenclamide. nih.govnih.gov Preclinical studies in monkeys demonstrated that this compound administration led to a rapid increase in plasma insulin that returned to baseline within 60 minutes, whereas with repaglinide, insulin levels rose more slowly and remained elevated for a longer period. bioworld.com This rapid-on, rapid-off action contributes to this compound's effectiveness in controlling mealtime glucose spikes while minimizing sustained insulin exposure. nih.gov
In a comparative study, this compound demonstrated better control over postprandial glucose compared to gliclazide, another sulfonylurea. medtigo.com The initial insulin response to a meal was significantly augmented with this compound treatment. medtigo.com When compared to glibenclamide, this compound has been associated with lower postprandial glucose excursions. nih.gov
| Characteristic | This compound | Repaglinide | Sulfonylureas (e.g., Glyburide (B1671678), Gliclazide) |
|---|---|---|---|
| Mechanism of Action | Closes KATP channels | Closes KATP channels | Closes KATP channels |
| Glucose Dependency | High; potency increases with glucose concentration. nih.govresearchgate.net | Fails to demonstrate glucose concentration-dependent sensitization. nih.gov | Fails to demonstrate glucose concentration-dependent sensitization. nih.gov |
| Onset of Action | Rapid (within 20 mins). drugs.com | Rapid | Slower |
| Duration of Action | Short (~4 hours). drugs.com | Short, but longer than this compound. bioworld.com | Longer, sustained action. nih.gov |
| Effect on Insulin Secretion Phase | Primarily restores early-phase secretion. nih.govnih.gov | Stimulates both early and later-phase secretion. nih.gov | Prolonged stimulation of insulin secretion. nih.gov |
| Receptor Specificity | Greater specificity for pancreatic SUR1 over SUR2. nih.gov | Less specific for SUR1 over SUR2 compared to this compound. nih.gov | Variable, glibenclamide is less specific than this compound. nih.gov |
Pharmacodynamics and Pharmacokinetics of Nateglinide
Pharmacodynamic Profile
The pharmacodynamic properties of nateglinide center on its ability to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. drugbank.com This selective action is crucial to its clinical effect, primarily targeting post-meal hyperglycemic states.
Onset and Duration of Action
This compound is characterized by a rapid onset of action, stimulating pancreatic insulin secretion within 20 minutes of oral administration. fda.govdrugs.com Its effects are also of a short duration, with insulin levels returning to baseline within approximately 4 hours after dosing. drugbank.comfda.gov This rapid and transient action is a key feature of its pharmacodynamic profile, aligning with the physiological needs for mealtime insulin release. nih.gov
"Fast On-Fast Off" Kinetic Profile
The "fast on-fast off" kinetic profile of this compound is a defining characteristic that distinguishes it from other insulin secretagogues. nih.gov This profile is attributed to its rapid association with and dissociation from the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells. nih.govnih.gov Research indicates that the time this compound takes to close the ATP-sensitive potassium (KATP) channels in β-cells is significantly faster than that of other agents like repaglinide (B1680517) and glimepiride. nih.gov Furthermore, its dissociation rate from these channels is also notably rapid. nih.gov This kinetic behavior results in a swift but short-lived stimulation of insulin secretion, mimicking the natural early-phase insulin response to a meal. nih.gov
The rapid reversibility of its action is also a key aspect of this profile. diabetesjournals.orgdiabetesjournals.org This is in contrast to longer-acting agents, which can lead to prolonged insulin exposure. nih.gov
Influence on Postprandial Glucose Excursions
A primary pharmacodynamic effect of this compound is its significant influence on postprandial glucose excursions. nih.govmedtigo.com By promoting a rapid and early release of insulin in response to a meal, this compound effectively reduces the characteristic spike in blood glucose levels that occurs after eating. diabetesjournals.orgoup.com
Clinical studies have consistently demonstrated this effect. For instance, in patients with type 2 diabetes, this compound administered before meals has been shown to lower mealtime plasma glucose excursions. nih.govoup.com One study noted that mean postprandial glucose levels over a 20 to 24-week period were significantly lower in the this compound group (9.0 ± 0.3 mmol/L) compared to the placebo group (10.0 ± 0.3 mmol/L). medtigo.com The mean postprandial glucose excursion (PPGE) was also lower with this compound (2.4 ± 0.2 mmol/L) versus placebo (3.1 ± 0.2 mmol/L). medtigo.com
Table 1: Effect of this compound on Postprandial Glucose
| Parameter | This compound Group | Placebo Group | p-value |
|---|---|---|---|
| Mean Postprandial Glucose (mmol/L) | 9.0 ± 0.3 | 10.0 ± 0.3 | 0.025 |
| Mean PPGE (mmol/L) | 2.4 ± 0.2 | 3.1 ± 0.2 | 0.019 |
Effects on Glycated Insulin Levels
Research has shown that this compound can effectively lower the levels of glycated insulin. medtigo.comnih.gov Glycated insulin has impaired biological activity, and its reduction may contribute to improved glucose tolerance by favoring the release of native, fully functional insulin. nih.gov
In a study evaluating the impact of this compound on glycated insulin, treatment resulted in a 38% reduction in plasma glycated insulin levels compared to placebo. medtigo.comnih.gov This was accompanied by a 9% reduction in plasma glucose levels. medtigo.comnih.gov The study also observed a 36% enhancement in the area under the curve (AUC) for insulin and a 25% increase for C-peptide with this compound treatment, indicating a more efficient insulin response. medtigo.comnih.gov
Table 2: Impact of this compound on Glycated Insulin and Related Parameters
| Parameter | Reduction/Enhancement with this compound | p-value |
|---|---|---|
| Plasma Glucose | 9% reduction | 0.005 |
| Glycated Insulin | 38% reduction | 0.047 |
| Insulin AUC | 36% enhancement | 0.005 |
| C-Peptide AUC | 25% enhancement | 0.007 |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, which complements its pharmacodynamic effects.
Absorption Characteristics
Following oral administration just before a meal, this compound is rapidly and extensively absorbed from the gastrointestinal tract. drugbank.comnih.gov Peak plasma concentrations (Cmax) are generally reached within one hour after dosing. drugbank.comfda.govnih.gov The absolute bioavailability of this compound is estimated to be approximately 73%, suggesting a moderate first-pass metabolism. drugbank.comfda.govnih.govnih.gov
Studies have shown that this compound is approximately 90% absorbed after oral administration. nih.govnih.gov The pharmacokinetics of this compound are linear over a range of doses. nih.gov The absorption is not significantly affected by the composition of the meal, whether it is high in protein, fat, or carbohydrates. drugs.com
Table 3: Absorption Characteristics of this compound
| Pharmacokinetic Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Absolute Bioavailability | ~73% |
| Extent of Absorption | ~90% |
Distribution Dynamics
This compound exhibits specific distribution characteristics primarily influenced by its high affinity for plasma proteins. Following administration, it is extensively bound to serum proteins, with estimates of binding reaching 98%. drugbank.comresearchgate.net This binding primarily involves serum albumin and, to a lesser degree, α1 acid glycoprotein. drugbank.com
The extensive plasma protein binding significantly restricts the distribution of this compound to the vascular and interstitial spaces, resulting in a relatively low apparent volume of distribution. In healthy subjects, the volume of distribution at steady state is approximately 10 liters. drugbank.comnih.gov This confinement to the plasma volume is a key characteristic of its distribution profile. nih.gov In vitro studies have indicated a low potential for drug-drug interactions related to protein binding displacement. nih.gov
| Pharmacokinetic Parameter | Value | Primary Binding Proteins |
|---|---|---|
| Protein Binding | 98% | Serum Albumin, α1 Acid Glycoprotein |
| Volume of Distribution (Healthy Subjects) | ~10 Liters | N/A |
Hepatic Metabolism Pathways
This compound undergoes extensive biotransformation, with the liver being the principal site of metabolism. drugbank.com The metabolic processes primarily involve hydroxylation, which is then followed by glucuronidation. drugbank.com In addition to enzymatic metabolism, the pharmacokinetics of this compound can be influenced by genetic variations in the hepatic uptake transporter SLCO1B1 (OATP1B1), which acts as another independent determinant of the drug's disposition. clinpgx.org
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) system. researchgate.net Specifically, two isoenzymes are responsible for the majority of its breakdown:
CYP2C9: This is the primary enzyme, accounting for approximately 70% of this compound's metabolism. drugbank.comdrugs.com
CYP3A4: This enzyme plays a secondary role, responsible for about 30% of the metabolic clearance. drugbank.comdrugs.com
Given this metabolic pathway, there is a potential for drug-drug interactions. Co-administration with potent inhibitors of CYP2C9, such as fluconazole (B54011) and miconazole, can decrease this compound metabolism and lead to higher plasma concentrations. nih.govnih.gov Conversely, substances that induce the activity of CYP2C9 or CYP3A4, like rifampin and phenytoin, may accelerate its metabolism. drugs.com Genetic polymorphisms in the CYP2C9 gene, particularly the *3 allele, have been shown to significantly reduce the clearance of this compound. clinpgx.orgresearchgate.net
This compound is metabolized into at least nine different metabolites. clinpgx.org The primary metabolic reactions involve oxidative modifications of the drug's isopropyl group. nih.gov While numerous metabolites are formed, most possess significantly less pharmacological activity than the parent compound, this compound. drugbank.comclinpgx.org
The key metabolites identified are:
M1: This is the major metabolite found in both plasma and urine and is produced through the hydroxylation of the methine carbon of the isopropyl group. clinpgx.orgnih.gov Its antidiabetic activity is substantially lower than that of this compound. clinpgx.org However, in individuals with renal failure, M1 can accumulate and may exert a modest hypoglycemic effect. nih.gov
Isoprene Metabolite (M7): This is a minor metabolite that, interestingly, retains pharmacological activity comparable to that of this compound. drugbank.comclinpgx.org Despite its potency, its clinical impact is minimal due to its very low abundance, constituting less than 7% of the administered dose. clinpgx.org Therefore, the vast majority of the pharmacological effect is attributed to the parent drug. clinpgx.org
Other Metabolites: Additional identified metabolites include diastereoisomers of monohydroxylated compounds, a metabolite with an unsaturation in the isopropyl group, and two diol-containing isomers. nih.gov Glucuronic acid conjugates, formed by the direct glucuronidation of the carboxylic acid, are also present. nih.gov
Elimination Routes and Half-Life
Following extensive metabolism, this compound and its metabolites are eliminated from the body rapidly and completely. europa.eu The primary route of excretion is through the kidneys. researchgate.netnih.gov
Excretion: Approximately 83-87% of an administered dose is recovered in the urine, with an additional 10% eliminated in the feces. drugbank.comnih.goveuropa.eu The excreted portion consists mainly of metabolites. nih.gov Only a small fraction, about 6-16% of the dose, is excreted in the urine as unchanged this compound. nih.goveuropa.eu
Half-Life: this compound is characterized by a short elimination half-life, which averages around 1.5 hours. nih.goveuropa.eu This rapid elimination prevents the accumulation of the drug in the plasma even with repeated dosing. europa.eu
| Elimination Parameter | Finding |
|---|---|
| Primary Elimination Route | Renal (Urine) |
| Urinary Excretion (% of Dose) | 83-87% |
| Fecal Excretion (% of Dose) | 10% |
| Unchanged Drug in Urine (% of Dose) | 6-16% |
| Elimination Half-Life (t½) | ~1.5 hours |
Pharmacokinetic-Pharmacodynamic Relationship Modeling
Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been employed to quantitatively understand the relationship between this compound plasma concentrations and its pharmacological effects on insulin and glucose levels. These models are essential for describing the time-dependent effects of the drug following administration.
Research findings from PK-PD analyses indicate that the increase in plasma insulin is almost directly proportional to the plasma concentration of this compound. This relationship shows no significant time lag, or hysteresis, meaning that as this compound concentrations rise and fall, insulin levels respond almost simultaneously.
In contrast, a delayed hysteresis is observed in the relationship between plasma insulin concentrations and the subsequent decrease in plasma glucose. This time lag reflects the physiological processes that must occur for insulin to facilitate glucose uptake and lower its concentration in the blood, a delay that may be influenced by factors such as insulin resistance in patients with type 2 diabetes. For the purpose of PK-PD modeling of this compound, a two-compartment model has been deemed sufficient to describe these relationships effectively.
Clinical Efficacy and Therapeutic Applications in Diabetes Mellitus
Monotherapy Efficacy in Type 2 Diabetes
As a monotherapy, nateglinide is an effective option for improving glycemic control, particularly in specific patient populations, by addressing the early defects in insulin (B600854) secretion that characterize T2DM. nih.gov
Clinical trials have consistently demonstrated that this compound monotherapy significantly improves glycemic control in patients with T2DM. nih.gov Its primary effect is on postprandial glucose levels. By stimulating a rapid but brief release of insulin at mealtimes, this compound effectively blunts the glucose spikes that follow food intake. nih.govnih.gov This action mimics the body's natural, physiological insulin response to a meal. xagena.it
The table below summarizes the effect of this compound monotherapy on key glycemic parameters from a clinical trial.
| Parameter | Baseline | Change with this compound | Change with Placebo |
| HbA1c (%) | ~8.0% | -0.5% | +0.5% |
| Fasting Plasma Glucose (mmol/L) | ~10.0 mmol/L | -0.7 mmol/L | +0.4 mmol/L |
| Data derived from a 24-week randomized, double-blind study. nih.govdiabetesjournals.org |
This compound monotherapy is particularly well-suited for certain patient profiles. Ideal candidates are often treatment-naïve patients who are in the early stages of T2DM. nih.gov These individuals typically exhibit near-normal fasting plasma glucose levels but struggle with significant postprandial glucose excursions. nih.gov
Other patient groups that can benefit from this compound monotherapy include:
Elderly Patients: Studies have shown that this compound is effective and well-tolerated in elderly patients (aged ≥65 years), providing clinically meaningful improvements in glycemic control. nih.gov In a 12-week study of drug-naïve elderly patients, this compound monotherapy reduced HbA1c by 0.7%. nih.gov
Patients with Mildly Elevated HbA1c: Individuals with moderately elevated HbA1c and fasting plasma glucose who still retain functional insulin secretion capacity are good candidates. nih.gov
Obese Patients: this compound can be a suitable option for obese patients with T2DM. nih.gov
Combination Therapy Strategies
The management of T2DM often requires a multi-faceted approach, as the disease involves both insulin deficiency and insulin resistance. nih.gov this compound's mechanism of action makes it an excellent component of combination therapy, where it can be paired with agents that have complementary effects. nih.govnih.gov
Combining this compound with metformin (B114582) is a highly effective strategy that targets both fasting and postprandial hyperglycemia. nih.govdiabetesjournals.org A 24-week trial evaluating this combination in drug-naïve patients found that the effects were additive. nih.govnih.gov While this compound monotherapy reduced HbA1c by 0.5% and metformin monotherapy by 0.8%, the combination therapy resulted in a significantly greater reduction of 1.4%. nih.govdiabetesjournals.org In studies of drug-naïve patients, initial combination therapy has been shown to reduce HbA1c by as much as 1.4% to 1.9%. nih.govnih.gov When this compound is added to ongoing metformin therapy, HbA1c reductions are more modest but still significant, typically in the range of 0.5% to 1.2%. nih.govnih.gov
The following table illustrates the comparative efficacy of this compound, metformin, and their combination in treatment-naïve patients over 24 weeks.
| Treatment Group | Baseline HbA1c | Change in HbA1c | Change in Fasting Plasma Glucose (mmol/L) |
| Placebo | ~8.4% | +0.5% | +0.4 |
| This compound | ~8.4% | -0.5% | -0.7 |
| Metformin | ~8.4% | -0.8% | -1.6 |
| This compound + Metformin | ~8.4% | -1.4% | -2.4 |
| Data from a 24-week, randomized, double-blind study. cda-amc.canih.govdiabetesjournals.org |
Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone (B1679542), are insulin-sensitizing agents that primarily improve how the body uses insulin in muscle and fat tissue. nih.govyoutube.com Combining this compound with a TZD creates a powerful therapeutic approach that addresses both insulin secretion and insulin resistance. nih.govdiabetesjournals.org
A 16-week study evaluated the combination of this compound with the TZD troglitazone (B1681588). diabetesjournals.orgdiabetesjournals.orgnih.gov The results demonstrated a clear additive effect. The reduction in HbA1c was greatest in the combination group (1.7%) compared to either this compound (0.6%) or troglitazone (0.8%) monotherapy. diabetesjournals.orgnih.gov Notably, 79% of patients receiving the combination therapy achieved the target HbA1c level of less than 7%, compared to a baseline of over 8%. nih.gov
The table below summarizes the findings from the combination study of this compound and a Thiazolidinedione.
| Treatment Group | Baseline HbA1c | Change in HbA1c at 16 Weeks |
| Placebo | 8.4% | Not reported as statistically significant decrease |
| This compound | 8.1% | -0.6% |
| Troglitazone | 8.2% | -0.8% |
| This compound + Troglitazone | 8.4% | -1.7% |
| Data derived from a 16-week, double-blind, randomized study. diabetesjournals.orgnih.gov |
The rationale for combining this compound with other oral antidiabetic agents lies in their complementary mechanisms of action, which target different aspects of T2DM pathophysiology. nih.govdiabetesjournals.org
With Metformin: this compound acts to restore the early-phase insulin secretion that is crucial for controlling mealtime glucose levels. nih.gov Metformin, on the other hand, primarily works by suppressing excessive hepatic glucose production, which is a major contributor to high fasting plasma glucose levels. nih.govnih.gov By combining the two, clinicians can achieve comprehensive glycemic control throughout the day, addressing both postprandial and fasting hyperglycemia. nih.govdiabetesjournals.org
With Thiazolidinediones: T2DM is characterized by both a decline in β-cell function (impaired insulin secretion) and insulin resistance. nih.gov this compound directly addresses the former by enhancing insulin release. drugbank.comnih.gov Thiazolidinediones target the latter by improving insulin sensitivity in peripheral tissues, making the body's cells more responsive to the insulin that is available. nih.govyoutube.com This dual approach of enhancing insulin secretion and improving its action provides a synergistic effect, leading to more substantial improvements in glycemic control than can be achieved with either agent alone. nih.govdiabetesjournals.org
Role in Prediabetes and Impaired Glucose Tolerance (IGT)
Effect on Early Insulin Secretion in IGT
This compound, a D-phenylalanine derivative, demonstrates a significant impact on the early-phase insulin secretion in individuals with Impaired Glucose Tolerance (IGT). diabetesjournals.org This characteristic is crucial as a diminished or delayed early insulin response to a meal is a key pathophysiological feature of IGT and a predictor for the progression to type 2 diabetes. diabetesjournals.org Research indicates that this compound can restore this early insulin release, thereby addressing a fundamental defect in the pre-diabetic state. nih.gov
Studies have shown that the administration of this compound before a glucose challenge leads to a rapid and short-lived stimulation of insulin secretion. nih.gov This mimics the physiological first-phase insulin release seen in individuals with normal glucose tolerance. The effect is glucose-dependent, meaning that this compound's insulinotropic action is more pronounced in the presence of hyperglycemia and diminishes as blood glucose levels decrease, a feature that contributes to a lower risk of hypoglycemia. diabetesjournals.org
Clinical investigations in subjects with IGT have consistently reported that this compound effectively reduces postprandial glucose excursions. nih.govresearchgate.net By enhancing early insulin secretion, the compound helps to control the rise in blood glucose levels that occurs after a meal. This improvement in post-meal glycemic control is a primary therapeutic goal in the management of IGT.
One study involving subjects with IGT who were administered this compound before an oral glucose tolerance test (OGTT) demonstrated a near normalization of the glycemic response curve. nih.gov The impairment in early insulin response, typically observed in IGT, was restored at 30 and 60 minutes following the glucose load. nih.gov Notably, the total area under the secreted insulin-time curve was not significantly altered, highlighting that this compound's primary effect is on the timing of insulin release rather than causing a prolonged state of hyperinsulinemia. nih.gov
Further research in a larger cohort of individuals with IGT confirmed these findings. A multicenter, double-blind, randomized study evaluated the effects of different doses of this compound over an eight-week period. nih.govresearchgate.net The results showed a dose-dependent increase in early insulin release during a standardized meal challenge, which led to a substantial reduction in peak plasma glucose levels. nih.govresearchgate.net
The following tables present data from clinical studies on the effect of this compound on insulin and glucose parameters in subjects with IGT.
Table 1: Effect of this compound (90 mg) on Plasma Glucose and Insulin during a 75g Oral Glucose Tolerance Test (OGTT) in Subjects with IGT
| Time (minutes) | Plasma Glucose (mg/dL) - Without this compound | Plasma Glucose (mg/dL) - With this compound | Plasma Insulin (µU/mL) - Without this compound | Plasma Insulin (µU/mL) - With this compound |
| 0 | 98 ± 3 | 97 ± 3 | 7.1 ± 0.8 | 6.9 ± 0.7 |
| 30 | 165 ± 8 | 135 ± 7 | 28.2 ± 4.5 | 55.1 ± 8.2 |
| 60 | 188 ± 10 | 155 ± 9 | 45.3 ± 6.1 | 68.3 ± 9.5 |
| 120 | 160 ± 9 | 138 ± 8 | 58.1 ± 7.9 | 60.2 ± 8.1 |
*p < 0.05 compared to without this compound. Data adapted from a study on the effects of this compound following an oral glucose load in IGT subjects. nih.gov
Table 2: Dose-Related Effects of this compound on Postprandial Glucose and Insulin in Subjects with IGT after 8 Weeks of Treatment
| Treatment Group | Change in Peak Plasma Glucose (mmol/L) | Change in Early Insulin Release (AUC 0-60 min) |
| Placebo | -0.4 | Minimal Change |
| This compound 30 mg | -1.2 | Increased |
| This compound 60 mg | -1.8 | Markedly Increased |
| This compound 120 mg | -2.0 | Substantially Increased |
Data based on findings from a multicenter, double-blind, randomized study in subjects with IGT. diabetesjournals.orgnih.govresearchgate.net
In addition to its effects on insulin and glucose, some research has also looked into the impact of this compound on C-peptide levels, which can provide a more stable measure of endogenous insulin secretion. nih.gov Studies have shown that this compound enhances C-peptide responses in conjunction with insulin, confirming its secretagogue action. nih.gov
The restoration of early-phase insulin secretion by this compound in the IGT population is a key element of its therapeutic potential. This mechanism not only addresses postprandial hyperglycemia but may also play a role in preserving beta-cell function and potentially delaying the progression to overt type 2 diabetes. nih.gov
Adverse Effects and Safety Profile Mechanistic Research
Mechanisms of Hypoglycemia Risk
Nateglinide's primary mechanism of action—stimulating insulin (B600854) secretion by blocking ATP-sensitive potassium (KATP) channels on pancreatic β-cells—is intrinsically linked to the risk of hypoglycemia. nih.govdrugs.com This effect is glucose-dependent, meaning the drug is more effective at stimulating insulin release in the presence of elevated glucose levels and its effect diminishes as glucose levels fall. rxlist.commedicaldialogues.in This glucose sensitivity is a key factor that differentiates its hypoglycemic profile from older insulin secretagogues. The rapid onset and short duration of action of this compound are designed to mimic the physiological early-phase insulin release in response to a meal, which helps control postprandial glucose excursions while minimizing the risk of prolonged hyperinsulinemia and subsequent hypoglycemia between meals. drugs.com
Research indicates that while all insulin secretagogues carry a risk of hypoglycemia, the incidence varies between agents, largely due to differences in their pharmacokinetic and pharmacodynamic profiles. nih.gov this compound, with its rapid and short-lived action, is generally associated with a lower risk of hypoglycemia compared to longer-acting sulfonylureas. nih.govdrugs.com
A retrospective cohort study comparing various oral antidiabetic monotherapies found that the standardized occurrence rates of serious hypoglycemia were significantly higher for sulfonylureas like glyburide (B1671678), glimepiride, and glipizide (B1671590) compared to metformin (B114582). nih.gov In this ranking, this compound's rate was lower than that of sulfonylureas and the fellow meglitinide (B1211023), repaglinide (B1680517). nih.gov The study calculated an adjusted hazard ratio for serious hypoglycemia for this compound versus metformin as 1.21, which was not statistically significant, suggesting a risk profile similar to metformin in this analysis. nih.gov
In a head-to-head study comparing this compound with glyburide in patients with type 2 diabetes, the mean glucose nadir was significantly higher (indicating less severe hypoglycemia) in the this compound group (4.4 mmol/L) compared to the glyburide group (3.3 mmol/L). acs.org Confirmed hypoglycemia was observed in two of the twelve patients receiving glyburide, while none of the fifteen patients on this compound experienced it. acs.org This difference was attributed to significantly higher and more prolonged plasma insulin levels in the glyburide group. acs.org
Comparative Hypoglycemia Risk Data
| Drug/Comparison | Finding | Reference |
|---|---|---|
| This compound vs. Metformin | Adjusted hazard ratio for serious hypoglycemia was 1.21 (not statistically significant), suggesting a similar risk. | nih.gov |
| This compound vs. Glyburide | Mean glucose nadir was higher with this compound (4.4 mmol/L vs. 3.3 mmol/L). No confirmed hypoglycemia with this compound vs. 2/12 patients with glyburide. | acs.org |
| This compound vs. Gliclazide (+ Metformin) | The overall rate of hypoglycemia events was similar between the two groups. | nih.gov |
| Meglitinides vs. Thiazolidinediones | Incidence rate of hypoglycemia was higher for meglitinides (this compound: 15.71 per 1,000 patient-years) compared to thiazolidinediones. | medicaldialogues.in |
Several factors can modulate the risk of this compound-induced hypoglycemia. Understanding these influences is critical for assessing the safety profile in individual patients.
Meal Schedule: Because of its mechanism tied to mealtime glucose, administering this compound without a subsequent meal can lead to hypoglycemia. fda.gov It is recommended to skip the dose if a meal is skipped. nih.gov
Patient Characteristics: Elderly, malnourished, or debilitated patients, as well as those with adrenal or pituitary insufficiency, may be more susceptible to the glucose-lowering effects of this compound and thus face a higher risk of hypoglycemia. rxlist.comdrugs.comnih.gov Patients with renal impairment may also be at higher risk due to potential accumulation of metabolites. drugs.com
Concomitant Medications:
CYP2C9 Inhibitors: this compound is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9. drugbank.comclinpgx.org Co-administration with potent inhibitors of CYP2C9 (e.g., fluconazole (B54011), miconazole) can increase this compound exposure and the risk of hypoglycemia. fda.govnih.gov
Drugs Masking Hypoglycemia Symptoms: β-adrenergic blocking agents (beta-blockers), clonidine, and reserpine (B192253) can blunt the adrenergic signs and symptoms of hypoglycemia (like tremors and palpitations), making it harder for patients to recognize and manage a hypoglycemic event. fda.govnih.gov
ACE Inhibitors: While some studies have suggested a potential interaction, higher-quality evidence found no significant association between the concomitant use of most insulin secretagogues, including this compound, with ACE inhibitors and the risk of hypoglycemia. researchgate.net
Alcohol: Alcohol consumption can increase the risk of hypoglycemia when taking this compound. nih.govyoutube.com It can potentiate the glucose-lowering effect and, in some cases, lead to prolonged hypoglycemia. youtube.com
Physical Activity: Strenuous or unplanned physical activity can increase glucose uptake by muscles and enhance the risk of hypoglycemia if medication and carbohydrate intake are not adjusted. fda.govnih.govnih.gov
Gastrointestinal Effects and Their Underlying Mechanisms
Gastrointestinal (GI) disturbances, such as diarrhea and nausea, are among the commonly reported adverse effects of this compound. nih.govnih.govpatsnap.com However, the precise underlying mechanisms for these effects at therapeutic doses in humans are not extensively detailed in the literature.
In preclinical toxicology studies, high doses of this compound were associated with erosion or ulceration of the GI tract in rats and dogs, which was attributed to a direct irritant effect of the compound. fda.gov In clinical trials, however, when this compound was used in combination with metformin, the incidence of GI symptoms like diarrhea and nausea was not found to be higher than in patients receiving metformin alone. rxlist.com
One area of research that may offer insight into this compound's GI effects is its interaction with intestinal cells. A study investigating the effect of this compound on glucagon-like peptide-1 (GLP-1) found that this compound directly stimulates GLP-1 release from human intestinal L cells. nih.gov This action was found to be independent of the KATP channel that it targets in the pancreas. nih.gov While GLP-1 receptor agonists are known to cause GI side effects like nausea and vomiting by slowing gastric emptying, a study in healthy volunteers found that this compound administration did not appear to have an effect on the rate of gastric emptying. nih.govmayoclinic.org Therefore, while this compound does interact with intestinal L-cells, a direct causal link between its GLP-1 stimulating effect and the reported adverse GI symptoms has not been established. The GI side effects may be related to other, less-understood local effects within the gastrointestinal tract.
Potential for Hepatic Impairment
The liver plays a central role in the metabolism of this compound, which raises theoretical concerns about its potential for hepatic effects, particularly in patients with pre-existing liver disease.
This compound is extensively metabolized in the liver, primarily by cytochrome P450 isoenzyme CYP2C9 (accounting for approximately 70% of its metabolism) and to a lesser extent by CYP3A4 (30%). nih.govnih.govdrugbank.comclinpgx.org This metabolic pathway is crucial for its clearance. In patients with hepatic impairment, the metabolism of this compound may be slowed, leading to higher plasma concentrations of the drug. drugs.com This increased exposure, combined with the diminished capacity for gluconeogenesis in a compromised liver, can significantly heighten the risk of severe hypoglycemia. drugs.com
While the primary safety concern in hepatic impairment is hypoglycemia, there is also a theoretical risk of direct drug-induced liver injury (DILI). The mechanism for this compound-induced liver injury is unknown, but it is hypothesized that it could result from the production of a toxic or immunoreactive metabolic intermediate during its extensive hepatic processing. nih.gov However, clinically apparent liver injury from this compound is considered a very rare event. nih.govnih.gov In large clinical trials, elevations in serum aminotransferase levels were not more common with this compound than with placebo. nih.gov Although the FDA has received post-marketing reports of clinically apparent liver injury, specific published case reports detailing the clinical and histological features are lacking. nih.gov
The metabolism of this compound results in several metabolites, which are primarily eliminated through the urine. drugbank.comresearchgate.net The main metabolites are hydroxylated products formed by the oxidation of the isopropyl group of the this compound molecule. fda.govresearchgate.net These major metabolites have been shown to possess significantly less antidiabetic activity than the parent compound. nih.govdrugbank.com
One minor metabolite, an isoprene, has been identified as having antidiabetic activity comparable to that of this compound itself. nih.govdrugbank.com Despite the characterization of these metabolic products, there is no published research that identifies any of them as being specifically "toxic" or directly responsible for hepatotoxicity. The concept of a "toxic metabolite" remains a proposed, but unproven, mechanism for the rare and poorly documented cases of suspected liver injury associated with this compound. nih.gov Further research would be necessary to isolate and test the potential toxicity of this compound's various metabolic intermediates.
Cardiovascular Considerations
This compound, a rapid-acting insulin secretagogue, has been the subject of research to understand its implications for cardiovascular health, particularly in individuals at high risk for type 2 diabetes and cardiovascular events. The primary focus of these investigations has been its influence on various cardiovascular risk factors and its role in long-term cardiovascular outcomes, most notably explored in the this compound and Valsartan (B143634) in Impaired Glucose Tolerance Outcomes Research (NAVIGATOR) trial.
Impact on Cardiovascular Risk Factors
The influence of this compound on individual cardiovascular risk factors has been evaluated in several studies, with varying results across different parameters.
Blood Pressure: In a multicenter, double-blind, placebo-controlled, randomized trial involving 109 drug-naive patients with type 2 diabetes, treatment with this compound was associated with a decrease in systolic blood pressure. nih.gov After 12 weeks, the this compound group exhibited lower systolic blood pressure compared to the placebo group (125.3 ± 15.4 mmHg vs. 129.3 ± 18.7 mmHg, respectively). nih.gov A positive correlation was observed between the reduction in HbA1c and the decrease in systolic blood pressure in the this compound group, suggesting that the improvement in glycemic control may contribute to the blood pressure-lowering effect. nih.gov
Lipid Profile: The effect of this compound on postprandial lipids has been a key area of investigation. One study involving subjects at risk for type 2 diabetes found that while acute administration of this compound effectively lowered the postprandial glucose response by approximately 60% compared to placebo, it did not lead to a significant reduction in the excursion of postprandial triglycerides in total plasma or lipoprotein fractions. nih.gov Similarly, the concentrations of exogenous (apoB-48) and endogenous (apoB-100) lipoproteins were not significantly reduced by this compound in this acute setting. nih.gov However, another study in type 2 diabetic patients with good glycemic control showed that this compound treatment reduced triglyceride levels. nih.gov
Atherosclerosis and Inflammation: Research has explored the potential of this compound to impact the progression of atherosclerosis. An open-label randomized prospective trial on 78 drug-naive type 2 diabetic patients with good glycemic control (HbA1c less than 6.5%) demonstrated that after 12 months, this compound treatment resulted in a significant reduction in carotid intima-media thickness compared to an untreated control group (-0.017 ± 0.054 mm/year versus 0.024 ± 0.066 mm/year, respectively). nih.gov In this study, this compound treatment also led to reductions in highly-sensitive C-reactive protein and E-selectin, markers associated with inflammation and endothelial dysfunction. nih.gov However, a multiple regression analysis identified HbA1c as the only significant independent determinant of the change in carotid intima-media thickness, suggesting the primary benefit may be mediated through improved glycemic control. nih.gov
Long-Term Cardiovascular Outcomes (e.g., NAVIGATOR trial insights)
The most comprehensive data on the long-term cardiovascular effects of this compound comes from the NAVIGATOR trial. researchgate.netnih.govox.ac.ukresearchgate.netnih.govahajournals.orgscispace.comfiercebiotech.com This large-scale, double-blind, randomized, placebo-controlled trial enrolled 9,306 participants with impaired glucose tolerance and either established cardiovascular disease or cardiovascular risk factors. nih.govresearchgate.net The study was designed with a 2-by-2 factorial approach, evaluating this compound versus placebo and valsartan versus placebo. nih.govox.ac.uk Participants were followed for a median of 5.0 years for the development of diabetes and 6.5 years for vital status. nih.govresearchgate.net
The NAVIGATOR trial assessed the effect of this compound on two co-primary composite cardiovascular outcomes:
Core Composite Cardiovascular Outcome: This included death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure. researchgate.netresearchgate.net
Extended Composite Cardiovascular Outcome: This comprised the components of the core outcome plus hospitalization for unstable angina or arterial revascularization. researchgate.netresearchgate.net
The results of the NAVIGATOR trial showed that treatment with this compound did not significantly reduce the incidence of either the core or the extended composite cardiovascular outcomes compared to placebo. researchgate.netnih.govresearchgate.netscispace.com
Specifically, the core composite cardiovascular outcome occurred in 7.9% of participants in the this compound group and 8.3% in the placebo group. researchgate.netnih.govresearchgate.netscispace.com The extended composite cardiovascular outcome was observed in 14.2% of the this compound group and 15.2% of the placebo group. researchgate.netnih.govresearchgate.netscispace.com
Interactive Data Tables
Table 1: Impact of this compound on Cardiovascular Risk Factors
| Risk Factor | Study Population | Key Finding |
| Systolic Blood Pressure | Drug-naive type 2 diabetes patients | Significant decrease compared to placebo after 12 weeks. nih.gov |
| Postprandial Triglycerides | Subjects at risk for type 2 diabetes | No significant reduction with acute administration. nih.gov |
| Carotid Intima-Media Thickness | Drug-naive type 2 diabetes patients with good glycemic control | Significant reduction after 12 months of treatment. nih.gov |
| hs-CRP and E-selectin | Drug-naive type 2 diabetes patients with good glycemic control | Reduced levels with this compound treatment. nih.gov |
Table 2: Long-Term Cardiovascular Outcomes from the NAVIGATOR Trial
| Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value |
| Core Composite Cardiovascular Outcome | 7.9 | 8.3 | 0.94 (0.82-1.09) | 0.43 |
| Extended Composite Cardiovascular Outcome | 14.2 | 15.2 | 0.93 (0.83-1.03) | 0.16 |
Drug Interactions and Pharmacogenomics
Interactions with Other Antidiabetic Agents
The combination of nateglinide with other oral antidiabetic agents is a common therapeutic strategy to achieve optimal glycemic control by targeting different pathophysiological aspects of type 2 diabetes. researchgate.net However, the potential for pharmacodynamic and pharmacokinetic interactions must be considered.
Pharmacokinetic studies have shown that there are no clinically relevant alterations in the pharmacokinetics of either agent when this compound is co-administered with metformin (B114582) or glyburide (B1671678). nih.gov This lack of pharmacokinetic interaction suggests that these combinations can be used without dose adjustments based on this parameter. nih.gov
From a pharmacodynamic perspective, the combination of this compound with other glucose-lowering drugs, such as metformin and thiazolidinediones, can lead to an additive effect on glycemic control. researchgate.net However, this also increases the risk of hypoglycemia. drugs.com
Table 2: Pharmacokinetic Interaction of this compound with Other Antidiabetic Agents
| Co-administered Drug | Study Design | Outcome |
|---|---|---|
| Metformin | Randomized, multiple-dose crossover study in patients with Type 2 diabetes. | No clinically relevant changes in the pharmacokinetics of either agent. nih.gov |
| Glyburide | Randomized, multiple-dose crossover study in patients with Type 2 diabetes. | No clinically relevant alterations in the pharmacokinetics of either agent. nih.gov |
Influence of Patient Characteristics on Response
The response to this compound therapy can be significantly influenced by individual patient characteristics, including renal function and genetic makeup.
Renal Impairment and Metabolite Accumulation
This compound is extensively metabolized, and its metabolites are primarily excreted through the kidneys. nih.gov While the pharmacokinetics of this compound itself are not significantly altered in patients with moderate to severe renal impairment not requiring dialysis, the accumulation of its metabolites is a concern. drugs.comdrugbank.com
In patients with severe renal failure, particularly those on hemodialysis, there is a marked accumulation of the M1 metabolite of this compound. nih.govnih.gov Although this metabolite has modest hypoglycemic activity, its accumulation can lead to prolonged hypoglycemia. nih.govnih.gov Studies have shown that hemodialysis can help in reducing the plasma levels of the M1 metabolite. nih.govnih.gov For patients with mild to severe renal impairment not on dialysis, no significant differences in the clearance, AUC, or Cmax of this compound have been observed compared to healthy subjects. drugbank.com
Table 3: this compound Pharmacokinetics and Metabolite Accumulation in Renal Impairment
| Renal Function Status | Impact on this compound Pharmacokinetics | M1 Metabolite Accumulation |
|---|---|---|
| Mild Renal Impairment (CrCl 60-89 mL/min) | No data available. drugbank.com | Not specified. |
| Moderate to Severe Renal Impairment (CrCl 15-50 mL/min, not on dialysis) | Similar apparent clearance, AUC, and Cmax compared to healthy subjects. drugbank.com | Not specified as a major concern. |
| End-Stage Renal Disease (on hemodialysis) | Reduced overall drug exposure (Cmax decreased by 49%, not statistically significant). drugbank.com | Marked accumulation of M1 metabolite. nih.govnih.gov |
Genetic Polymorphisms Affecting this compound Metabolism and Response
Pharmacogenomics, the study of how genes affect a person's response to drugs, has revealed that genetic variations in enzymes and transporters involved in this compound's disposition can significantly impact its pharmacokinetics.
CYP2C9 Polymorphisms:
Genetic polymorphisms in the CYP2C9 gene can lead to the production of an enzyme with reduced metabolic activity. The CYP2C93 allele, in particular, has been associated with a significant reduction in the oral clearance of this compound. nih.gov This can result in higher plasma concentrations of the drug. One study found that in individuals with the CYP2C91/3 genotype, the AUC of this compound was 56% higher and the clearance was 35% lower compared to those with the wild-type CYP2C91/*1 genotype. nih.gov
SLCO1B1 Polymorphisms:
The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), which is involved in the hepatic uptake of various drugs, including this compound. nih.gov Genetic variations in SLCO1B1 can affect the efficiency of this transporter. Studies have shown that the SLCO1B1 521T>C single nucleotide polymorphism (SNP) plays a significant role in the pharmacokinetics of this compound. nih.govnih.gov Individuals carrying the 521C allele have been found to have significantly higher plasma concentrations of this compound. nih.gov For instance, the AUC of this compound was found to be 82% higher in individuals with the 521TC genotype and 108% higher in those with the 521CC genotype compared to individuals with the 521TT genotype. nih.govnih.gov
The combined effect of polymorphisms in both CYP2C9 and SLCO1B1 can further explain the interindividual variability in this compound response. nih.gov
Table 4: Influence of Genetic Polymorphisms on this compound Pharmacokinetics
| Gene (Polymorphism) | Genotype | Impact on this compound Pharmacokinetics |
|---|---|---|
| SLCO1B1 (521T>C) | 521TC | 83% higher Cmax, 82% higher AUC compared to 521TT nih.govnih.gov |
| 521CC | 76% higher Cmax, 108% higher AUC compared to 521TT nih.govnih.gov | |
| CYP2C9 (1/3) & SLCO1B1 (521TT) | 1/3 & 521TT | 56% higher AUC, 35% lower clearance compared to reference group (1/1 & 521TT) nih.gov |
| CYP2C9 (1/1) & SLCO1B1 (521TC/CC) | 1/1 & 521TC/CC | 34% higher AUC, 11% lower clearance compared to reference group (1/1 & 521TT) nih.gov |
| CYP2C9 (1/3) & SLCO1B1 (521TC) | 1/3 & 521TC | 56% higher AUC, 36% lower clearance compared to reference group (1/1 & 521TT) nih.gov |
Advanced Research and Novel Applications
Nateglinide's Influence on Incretin (B1656795) Hormones
The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial for regulating glucose homeostasis. nih.govnih.gov Research has investigated this compound's potential role in modulating the activity of these hormones, adding another layer to its mechanism of action.
Dipeptidyl peptidase-IV (DPP-IV) is the enzyme responsible for the rapid degradation of incretin hormones like GLP-1 and GIP. nih.govhealthline.com Inhibition of this enzyme prolongs the action of incretins, enhancing glucose-dependent insulin (B600854) secretion. Studies have revealed that this compound can act as a DPP-IV inhibitor. nih.govqub.ac.uk
Research has shown that this compound can inhibit DPP-IV activity at therapeutically relevant concentrations. nih.govresearchgate.net In one study involving type 2 diabetic subjects, administration of this compound before an oral glucose load led to a prompt 32% inhibition of DPP-IV activity within 10 minutes. nih.gov However, it is important to note that this compound is a less potent DPP-IV inhibitor compared to dedicated drugs in that class. For instance, in-vitro comparisons showed this compound's inhibitory concentration (IC50) to be significantly higher than that of Vildagliptin, a potent DPP-IV inhibitor. nih.gov Despite this, this inhibitory action is considered a potentially beneficial secondary effect of this compound therapy. nih.gov
Table 1: In Vitro DPP-IV Inhibition Comparison
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound | 17.1 | nih.gov |
By inhibiting DPP-IV, this compound can prevent the degradation of GLP-1 and GIP, thereby increasing the circulating levels of their active forms. nih.govnih.gov In vivo studies in obese-diabetic mice demonstrated that this compound administration improved the glucose-lowering activity of GLP-1, which was associated with enhanced concentrations of active GLP-1(7-36)amide and reduced DPP-IV activity. nih.govqub.ac.uk Similarly, in human subjects, this compound treatment resulted in significantly less DPP-IV-mediated degradation of GIP. nih.gov
Interestingly, some research suggests this compound may also directly stimulate GLP-1 release from intestinal L-cells. nih.gov An in-vivo study in rats showed that oral administration of this compound doubled the GLP-1 level in portal blood within 20 minutes. nih.gov Subsequent in-vitro experiments using a human intestinal L-cell line (NCI-H716) confirmed that this compound could stimulate GLP-1 release in a concentration-dependent manner. nih.gov This effect appeared to be independent of the K(ATP) channels, which are this compound's primary target in pancreatic beta-cells, suggesting a novel mechanism of action potentially involving transient receptor potential channels. nih.govdrugbank.com
Furthermore, the combination of this compound and GLP-1 has been shown to have additive or synergistic effects on insulin release, producing a greater response than either agent alone. nih.govbioscientifica.com
Beyond Diabetes: Exploration in Other Diseases
The exploration of this compound's chemical structure has led to the synthesis of derivatives with potential applications outside of diabetes management, most notably in pancreatic cancer research.
A synthetic, nitrated form of this compound (NO2-NAT) has been investigated for its potential antitumor activity against human pancreatic cancer cells. iiarjournals.orgnih.gov This research stems from the knowledge that nitric oxide (NO) can exhibit antitumor effects. Upon being dissolved in an aqueous solution, NO2-NAT was found to immediately release nitrate (B79036) and nitrite (B80452) ions. iiarjournals.orgnih.gov
In laboratory studies, NO2-NAT induced cell death in human pancreatic cancer cell lines, such as AsPC-1 and BxPC-3. iiarjournals.orgnih.gov The compound caused significant extracellular leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, and increased the number of apoptotic cells in a manner dependent on both time and concentration. iiarjournals.orgnih.gov These findings suggest that this modified this compound derivative could serve as a basis for a new chemotherapeutic agent for pancreatic cancer. iiarjournals.org
Table 2: Effects of Nitrated this compound (NO2-NAT) on Pancreatic Cancer Cells
| Cell Line | Observed Effect | Mechanism Component | Source |
|---|---|---|---|
| AsPC-1 | Extracellular leakage of LDH, Apoptosis | Caspase-3/7 activation | iiarjournals.orgnih.gov |
The primary mechanism by which nitrated this compound (NO2-NAT) induces cancer cell death is through apoptosis, or programmed cell death. iiarjournals.org The process is mediated by the generation of nitric oxide (NO) from the NO2-NAT compound.
Research has confirmed that the induced cell death is primarily apoptotic, with limited involvement of necrosis. The apoptotic pathway activated by NO2-NAT is caspase-dependent. iiarjournals.org Specifically, NO2-NAT was shown to significantly increase the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. iiarjournals.orgnih.gov The critical role of these enzymes was demonstrated in experiments where the use of a broad-spectrum caspase inhibitor, Z-VAD-FMK, significantly suppressed the cell death induced by NO2-NAT. iiarjournals.orgnih.gov While the release of NO is a key trigger, other pathways potentially involved in cell death caused by nitrated compounds include oxidative stress, endoplasmic reticulum stress, and DNA modification, which may warrant further investigation in the context of NO2-NAT.
Translational Research and Clinical Implications
The advanced research into this compound's secondary mechanisms and its derivatives carries significant translational and clinical implications. The finding that this compound inhibits DPP-IV, thereby preserving active incretin hormone levels, suggests a dual mechanism of action in its glucose-lowering effect. nih.govnih.gov This adds to its primary function of stimulating early-phase insulin secretion and could be a valuable consideration in its clinical use, although its inhibitory potency is lower than dedicated DPP-IV inhibitors. nih.govnih.gov
The preclinical research on nitrated this compound (NO2-NAT) in pancreatic cancer presents a promising, albeit early, therapeutic concept. iiarjournals.org Given that pancreatic cancer is one of the most lethal malignancies with limited effective treatments, the development of novel chemotherapeutic agents is a critical area of need. iiarjournals.org The ability of NO2-NAT to induce caspase-dependent apoptosis in pancreatic cancer cells provides a strong rationale for further development. iiarjournals.org Future translational work would need to focus on elucidating the detailed molecular mechanism of NO2-NAT-induced cell death and moving towards in-vivo animal models to assess efficacy and safety before any potential human trials can be considered. This line of research exemplifies how existing drug scaffolds can be modified to explore treatments for entirely different and challenging diseases.
Table 3: Mentioned Chemical Compounds
| Compound Name | Class/Type |
|---|---|
| This compound | Meglitinide (B1211023) Antidiabetic |
| Glucagon-like peptide-1 (GLP-1) | Incretin Hormone |
| Glucose-dependent insulinotropic polypeptide (GIP) | Incretin Hormone |
| Vildagliptin | DPP-IV Inhibitor |
| Nitrated this compound (NO2-NAT) | Synthetic this compound Derivative |
| Nitric Oxide (NO) | Signaling Molecule |
| Z-VAD-FMK | Pan-caspase Inhibitor |
| Lactate dehydrogenase (LDH) | Enzyme (Cell Damage Marker) |
| Insulin | Hormone |
| Metformin (B114582) | Biguanide Antidiabetic |
| Rosiglitazone (B1679542) | Thiazolidinedione Antidiabetic |
| Repaglinide (B1680517) | Meglitinide Antidiabetic |
| Glipizide (B1671590) | Sulfonylurea Antidiabetic |
| Sitagliptin | DPP-IV Inhibitor |
| Exenatide | GLP-1 Receptor Agonist |
| Glibenclamide | Sulfonylurea Antidiabetic |
| Tolbutamide | Sulfonylurea Antidiabetic |
| Mitiglinide | Meglitinide Antidiabetic |
| Diazoxide | K-ATP Channel Opener |
| Nitrendipine | Calcium Channel Blocker |
| Dantrolene | Ryanodine Receptor Antagonist |
Novel Formulations and Delivery Systems (Academic Perspective)
Solid Dispersions for Enhanced Solubility and Controlled Release
Solid dispersion (SD) technology is a prominent strategy to improve the dissolution rate of poorly water-soluble drugs like this compound by dispersing the drug in a hydrophilic carrier matrix at a molecular level. ajptonline.com Research indicates that by converting the drug from a crystalline to an amorphous state, its solubility and dissolution can be significantly enhanced. asiapharmaceutics.info
One study focused on creating this compound solid dispersions using crospovidone as a carrier and sodium lauryl sulfate (B86663) as a surfactant. The optimized formulation, at a drug-to-carrier-to-surfactant ratio of 1:3:2, demonstrated a remarkable 48-fold increase in drug solubility compared to the pure drug. asiapharmaceutics.info X-ray diffraction (XRD) studies confirmed the amorphous nature of this compound within the dispersion. asiapharmaceutics.info These optimized solid dispersions were subsequently incorporated into tablets using polymers like HPMC K100 to achieve controlled drug release. The final tablet formulation was able to release 99.98% of the drug over a 16-hour period, following zero-order kinetics, suggesting a constant release rate. asiapharmaceutics.infoasiapharmaceutics.info
Another approach involved preparing solid dispersions with various carriers such as lactose, mannitol (B672), and urea (B33335). ajptonline.com The study found that solid dispersions containing a 1:3 ratio of drug to mannitol exhibited the fastest dissolution rate. ajptonline.com The enhanced dissolution was attributed to increased wettability, the hydrophilic nature of the carrier, and a reduction in the drug's crystallinity. ajptonline.com Similarly, solid dispersions using polyethylene (B3416737) glycol (PEG 6000) have also been shown to improve the dissolution rate of this compound, with Fourier-transform infrared spectroscopy (FTIR) confirming the absence of chemical interaction between the drug and the polymer.
Interactive Table: this compound Solid Dispersion Formulations and Findings
| Formulation ID | Carrier(s) | Drug:Carrier Ratio | Key Findings | Reference |
|---|---|---|---|---|
| SD15 | Crospovidone, Sodium Lauryl Sulfate | 1:3 (with 2 parts SLS) | 48-fold increase in solubility; drug converted to amorphous state. | asiapharmaceutics.info |
| F-series (optimized) | Mannitol | 1:3 | Fastest dissolution rate among lactose, mannitol, and urea carriers. | ajptonline.com |
| N/A | PEG 6000 | N/A | Enhanced dissolution; absence of drug-polymer interaction confirmed by FTIR. | |
| I3 | HP β-CD | 1:2 | Highest dissolution rate enhancement compared to other cyclodextrins and PVPs. | researchgate.net |
Polymeric Microspheres for Sustained Release
Microspheres are another advanced drug delivery system investigated for this compound. These are small, spherical particles that can encapsulate the drug within a polymer matrix, allowing for sustained release. The ionotropic gelation technique is commonly employed for their preparation. nih.gov
In one study, sustained-release microspheres were developed using biodegradable polymers such as olibanum gum and guar (B607891) gum with sodium alginate. tjpr.org The resulting microspheres were spherical and porous, with sizes ranging from 781 to 842 µm and a production yield of 70% to 80%. tjpr.org These formulations successfully sustained drug release for up to 12 hours in simulated intestinal fluid (pH 7.2), with olibanum gum providing greater release retardation. tjpr.org
Another research effort utilized HPMC and Carbopol-940 as rate-controlling polymers. nih.gov The microspheres prepared with a blend of Carbopol-940 and sodium alginate were smooth and spherical. This formulation achieved a maximum drug entrapment efficiency of 71.4% and demonstrated a release pattern following the Higuchi kinetics model, which indicates a diffusion-controlled release mechanism. nih.gov The particle sizes in this study ranged from 781µm to 853µm. nih.gov
Interactive Table: Characteristics of this compound-Loaded Microspheres
| Polymer(s) Used | Particle Size Range (µm) | Max. Encapsulation Efficiency (%) | Sustained Release Duration (h) | Reference |
|---|---|---|---|---|
| Olibanum Gum, Guar Gum, Sodium Alginate | 781 - 842 | N/A | 10 - 12 | tjpr.org |
| HPMC, Carbopol-940, Sodium Alginate | 781 - 853 | 71.4 | N/A | nih.gov |
Nanoparticle-Based Drug Delivery Systems
Nanotechnology offers a promising platform to overcome the biopharmaceutical challenges of this compound. nih.gov Nanoparticles, due to their small size and large surface area, can significantly improve drug stability, solubility, and bioavailability. capes.gov.brnih.gov
Solid Lipid Nanoparticles (SLNs) have been successfully formulated for this compound delivery. One study reported the development of spherical SLNs with an average particle size of approximately 173 nm using a modified solvent injection method. researchgate.net These SLNs demonstrated a prolonged in vitro drug release over 24 hours. researchgate.net Importantly, cell viability studies showed that the SLNs were non-toxic. researchgate.net The use of such lipid-based nanocarriers is advantageous as they are prepared from biodegradable and physiological lipids, which can decrease potential toxicity.
The overarching goal of using nanoparticles for oral hypoglycemic agents is to protect the drug from enzymatic degradation in the gastrointestinal tract and to increase its residence time and absorption at the epithelial level. nih.gov
Advanced and Combination Tablet Formulations
Beyond single-mechanism systems, researchers have designed more complex tablet formulations. Sustained-release matrix tablets of this compound have been developed using various polymers like Hydroxypropyl Methylcellulose (HPMC) K15M, xanthan gum, and guar gum. researchgate.netijpsdronline.com Studies have shown that the drug release rate decreases as the concentration of these polymers increases, indicating that the polymer matrix effectively controls drug diffusion. researchgate.net
A more sophisticated approach involved a dry-coated tablet designed to have both immediate-release and controlled-release components. nih.gov This formulation consisted of an outer shell providing an immediate release of this compound and a core erosion matrix tablet providing a controlled release. nih.gov In vivo studies in beagle dogs showed this combination tablet had a higher bioavailability (73.6%) compared to other controlled-release formulations containing enteric-coated granules (57.2-60.8%). nih.gov This dual-release system is designed to control both postprandial and fasting blood glucose levels. nih.gov
Future Directions and Unanswered Questions
Long-Term Outcome Studies and Real-World Evidence
While numerous trials have confirmed nateglinide's efficacy in improving glycemic markers like HbA1c, a comprehensive understanding of its long-term impact on major clinical outcomes is still developing. nih.gov Initial studies showed that this compound monotherapy or in combination with agents like metformin (B114582) effectively reduces mealtime glucose excursions. nih.govresearchgate.net However, substantiation of its long-term effects on life expectancy and the prevention of diabetic complications has been identified as a required area of further research. nih.gov
The landmark this compound and Valsartan (B143634) in Impaired Glucose Tolerance Outcomes Research (NAVIGATOR) trial was a large-scale study designed to address some of these questions. It investigated whether this compound could delay or prevent the progression to type 2 diabetes and reduce cardiovascular disease in individuals with impaired glucose tolerance (IGT). nih.gov While the trial provided a wealth of data, its primary results indicated that this compound did not significantly reduce the incidence of new-onset diabetes or cardiovascular events compared to placebo. A systematic review and meta-analysis of intervention studies in prediabetic patients suggested that while effective interventions can reduce all-cause mortality, the specific long-term benefits of this compound on macrovascular and microvascular complications require more direct evidence. researchgate.net
Future research must focus on generating robust real-world evidence (RWE) to complement the findings from randomized controlled trials (RCTs). RWE studies can provide insights into the effectiveness of this compound in diverse, unselected patient populations over extended periods, helping to clarify its role in preventing long-term diabetic complications and cardiovascular events in routine clinical practice. nih.gov
Table 1: Key Findings from the NAVIGATOR Trial
| Outcome Measured | This compound vs. Placebo Finding | Reference |
|---|---|---|
| Progression to Diabetes | Did not significantly reduce the incidence of new-onset diabetes. | nih.gov |
| Cardiovascular Events | Did not significantly reduce the incidence of cardiovascular outcomes. | nih.gov |
Further Elucidation of Specific Molecular Targets
This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels on pancreatic beta-cells, which leads to insulin (B600854) secretion. drugbank.comclinpgx.org However, research suggests its molecular interactions may be more complex. Studies have demonstrated that this compound stimulates insulin secretion through both K-ATP channel-dependent and -independent pathways. nih.gov This dual action may contribute to its unique glucose-sensitive and rapid-acting profile compared to other secretagogues like sulfonylureas. nih.gov
A significant area for future investigation is the K-ATP channel-independent mechanism. Research has shown that this compound can directly stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. nih.gov This effect appears to be independent of K-ATP channels and may involve other targets, such as transient receptor potential (TRP) channels, as the effect was inhibited by capsazepine. nih.gov The promotion of GLP-1 release could be another important mechanism by which this compound helps regulate postprandial glucose. nih.gov
Further research is needed to:
Fully characterize the non-K-ATP channel targets of this compound in beta-cells.
Investigate the clinical relevance of this compound-induced GLP-1 secretion.
Explore whether this compound interacts with other cellular components or signaling pathways that influence insulin exocytosis. researchgate.net
Personalized Medicine Approaches for this compound Therapy
The response to this compound can vary among individuals, a phenomenon partly attributable to genetic differences. Personalized medicine, which considers an individual's genetic makeup, is a promising future direction for optimizing this compound therapy. nih.govoatext.com
Pharmacogenetic studies have identified polymorphisms in genes that affect this compound's efficacy and metabolism. Key genes of interest include:
CYP2C9: this compound is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme. nih.gov Genetic variants in CYP2C9 can alter the rate of this compound metabolism, potentially affecting its efficacy and duration of action. nih.gov
SLCO1B1: This gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), which is involved in the transport of various drugs. Variants in SLCO1B1 have been shown to impact the efficacy of this compound. nih.gov
Future research should focus on conducting larger prospective clinical trials to validate these genetic markers. The goal is to develop predictive models that can identify patients most likely to benefit from this compound, thereby moving towards a more precise and personalized approach to diabetes management. oatext.comnih.gov
Table 2: Genetic Polymorphisms Influencing this compound Therapy
| Gene | Function | Impact on this compound | Reference |
|---|---|---|---|
| CYP2C9 | Metabolizes this compound in the liver. | Polymorphisms can alter drug clearance and efficacy. | nih.govnih.gov |
| SLCO1B1 | Encodes drug transporter protein OATP1B1. | Variants can impact drug efficacy. | nih.gov |
Development of Next-Generation Meglitinide (B1211023) Analogues
The clinical experience with this compound and other meglitinides provides a foundation for the development of next-generation analogues with improved properties. researchgate.netnih.gov While this compound offers advantages like rapid onset and short duration of action, there is potential for further innovation. researchgate.netresearchgate.net
Future development efforts could focus on creating compounds that:
Offer enhanced potency and selectivity: Designing molecules that bind with higher affinity and specificity to the beta-cell K-ATP channel could lead to greater efficacy.
Possess optimized pharmacokinetic profiles: Further tailoring the absorption, distribution, metabolism, and excretion could refine the duration of action to more precisely match meal-related glucose excursions.
Incorporate novel mechanisms: Building on the discovery of this compound's K-ATP channel-independent effects, future analogues could be designed to explicitly target multiple pathways, such as simultaneously stimulating insulin and GLP-1 secretion. nih.gov
Improve formulation and delivery: Innovations in drug formulation, such as the development of novel coatings or delivery systems, could enhance bioavailability and patient compliance. marketresearchfuture.comnih.gov
The market for diabetes therapies is continually evolving, with a focus on personalized medicine and therapies that offer benefits beyond glycemic control. marketresearchfuture.comnih.gov The development of next-generation meglitinides will depend on demonstrating clear advantages over existing and emerging drug classes, such as GLP-1 receptor agonists and SGLT2 inhibitors. mayoclinic.orgmayoclinic.org
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying nateglinide purity and impurities in bulk drug substances?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For impurity profiling, system suitability parameters (e.g., resolution ≥0.8, RSD ≤5%) must be validated. Relative response factors (RRFs) for impurities (e.g., ethyl analog, IPP impurity) are applied to adjust peak areas, with acceptance criteria ≤0.2% for individual impurities (Table 1, ). Quantification of this compound-related compound B requires a retention time of ~25 minutes under optimized chromatographic conditions (L72 column, 40°C, 0.8 mL/min flow rate) .
Q. How are assay methods for this compound in dosage forms validated to ensure accuracy and precision?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with isocratic elution (acetonitrile:buffer) is validated for linearity (e.g., 50–150% of target concentration), precision (RSD ≤2%), and recovery (98–102%). For tablet formulations, sample preparation involves extraction with methanol, followed by filtration and injection. System suitability requires tailing factor <2 and theoretical plates >2000 .
Q. What stability-indicating parameters are critical for this compound under forced degradation studies?
- Methodological Answer : Stability studies under acidic, alkaline, oxidative, and thermal stress require UPLC methods with resolution >2 between degradation products and this compound. Degradation data (e.g., % recovery under hydrolysis) must align with ICH guidelines. Robustness testing evaluates variations in mobile phase pH (±0.2) and column temperature (±5°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data when co-administering this compound with metformin?
- Methodological Answer : Pharmacokinetic interactions are assessed via crossover trials with validated LC-MS/MS methods. Key parameters include AUC, Cmax, and t½. For example, this compound’s absorption in rabbits is quantified using plasma protein precipitation followed by HPLC with a LOD of 0.1 µg/mL. Discrepancies in bioavailability are addressed using PKSolver for non-compartmental analysis .
Q. What experimental designs optimize this compound analytical method development while minimizing resource use?
- Methodological Answer : Box-Behnken design (BBD) with response surface methodology (RSM) reduces experimental runs. Factors like mobile phase composition (acetonitrile %), pH, and flow rate are optimized via desirability functions. Robustness is confirmed via Youden’s test (e.g., 7 variables tested in 8 runs) .
Q. How do polymorphic forms of this compound impact dissolution profiles, and how are they characterized?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphic purity (e.g., endothermic peaks at 132°C vs. 128°C). Dissolution studies use USP Apparatus II (50 rpm, 37°C) with sink conditions. Formulations with nanostructured lipid carriers (NLCs) enhance dissolution by 30% compared to crystalline forms, validated via in vivo bioavailability studies in rats .
Q. What strategies ensure selectivity when analyzing this compound in biological matrices with high endogenous interference?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents. Chromatographic selectivity is improved using phenyl-hexyl columns, which resolve this compound from plasma phospholipids. Method validation includes matrix effect evaluation (RSD ≤15%) and stability in autosampler conditions (24 hours at 10°C) .
Methodological Challenges and Solutions
Q. How to address variability in impurity quantification across different HPLC systems?
- Solution : Calibrate RRFs using USP reference standards. Perform inter-laboratory cross-validation with harmonized protocols (e.g., fixed injection volume: 10 µL, column batch consistency). For ethyl analog impurity, confirm identity via spiking with USP reference material .
Q. What statistical approaches validate the equivalence of generic this compound formulations to innovator products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
